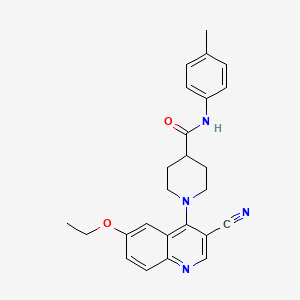

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

Description

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a quinoline core fused with a piperidine-carboxamide scaffold. The quinoline moiety is substituted with a cyano group at position 3 and an ethoxy group at position 6, while the piperidine-4-carboxamide is linked to a 4-methylphenyl group via an amide bond. This structure is designed to optimize interactions with biological targets, leveraging the quinoline’s aromaticity for π-π stacking and the ethoxy group for enhanced solubility . The compound’s synthesis likely follows standard amide coupling protocols, as described for analogous piperidine-carboxamides (e.g., activation with isobutyl chloroformate and triethylamine in chloroform) .

Propriétés

IUPAC Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-3-31-21-8-9-23-22(14-21)24(19(15-26)16-27-23)29-12-10-18(11-13-29)25(30)28-20-6-4-17(2)5-7-20/h4-9,14,16,18H,3,10-13H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSKIQGLJSHYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor like cyanogen bromide.

Ethoxylation: The ethoxy group can be added through an etherification reaction using ethanol and an acid catalyst.

Formation of the Piperidine Carboxamide Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Analyse Des Réactions Chimiques

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ethoxy groups can be replaced by other nucleophiles under suitable conditions.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

DNA Intercalation: It may intercalate into DNA, disrupting DNA replication and transcription processes, which can lead to cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide with structurally and functionally related compounds, emphasizing key structural differences, biological activities, and physicochemical properties.

Key Insights from Structural Comparisons

Core Heterocycle Impact: Quinoline vs. However, oxazole-containing compounds (e.g., HCV inhibitors) demonstrate higher specificity for viral targets due to their smaller steric profile . Substituent Effects:

- The 6-ethoxy group in the target compound improves solubility relative to the 6-fluoro analog , while the 4-methylphenyl group balances lipophilicity and metabolic stability compared to bulkier substituents (e.g., naphthalene in ).

- Halogenated or trifluoromethyl groups (e.g., 4-CF3O-phenyl in ) enhance resistance to oxidative metabolism but may reduce aqueous solubility.

Pharmacological Implications: Compounds with extended alkyl chains (e.g., 4-isopropylpiperidine-propyl in ) show improved membrane permeability but may suffer from increased off-target effects. Fluorine or cyano groups (common in ) optimize electronic properties for target engagement without significantly altering molecular weight.

This suggests that the 4-methylphenyl group in the target compound may influence solid-state stability and polymorph formation.

Activité Biologique

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a cyano group and an ethoxy substitution, linked to a piperidine ring that carries a carboxamide functional group. The structural formula can be represented as follows:

This unique structure is believed to contribute significantly to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, which could modulate disease-related pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It may interact with various receptors, altering their signaling capabilities.

Antiviral Activity

Research indicates that derivatives of quinoline-based compounds often display antiviral properties. For example, studies have shown that related compounds exhibit moderate protection against viruses such as HIV-1 and HSV-1. The activity is typically assessed through cytotoxicity assays and viral inhibition tests.

Antibacterial and Antifungal Properties

Similar compounds have demonstrated antibacterial and antifungal activities. Testing against strains like Staphylococcus aureus and Candida albicans has shown promising results, indicating potential therapeutic applications in treating infections.

Data Tables

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide:

- Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their antiviral effects against HIV. Compounds with structural similarities showed varying degrees of efficacy, suggesting that modifications could enhance potency.

- Antibacterial Screening : Another study focused on the antibacterial properties of quinoline derivatives. The results indicated that certain modifications led to improved activity against Staphylococcus aureus, highlighting the importance of structural diversity in developing effective antibacterial agents.

- Mechanistic Insights : Research exploring the mechanism of action revealed that certain compounds could inhibit enzyme activity critical for viral replication, providing a rationale for their antiviral effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.